molecular formula C9H6FN B1329933 2-Fluoroquinoline CAS No. 580-21-2

2-Fluoroquinoline

Cat. No.: B1329933
CAS No.: 580-21-2
M. Wt: 147.15 g/mol
InChI Key: NLEPLDKPYLYCSY-UHFFFAOYSA-N
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Description

2-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Mechanism of Action

Target of Action

The primary targets of 2-Fluoroquinoline, a member of the fluoroquinolones class, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication and are essential for bacterial survival .

Mode of Action

This compound interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the DNA replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of this compound affects the biochemical pathway of DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positive supercoils respectively . These processes are crucial for DNA replication, transcription, and recombination. Therefore, the inhibition of these enzymes disrupts these processes, leading to cell death .

Pharmacokinetics

Fluoroquinolones, including this compound, have advantageous pharmacokinetic properties such as high oral bioavailability and large volume of distribution . These properties contribute to their broad-spectrum antimicrobial activity.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By interfering with the enzymes crucial for DNA replication, it causes DNA damage and ultimately leads to bacterial cell death .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by environmental conditions. For instance, the bactericidal activity of fluoroquinolones against certain bacteria differs in aerobic and anaerobic conditions . Furthermore, factors such as pH levels and the presence of divalent cations can affect the activity of fluoroquinolones .

Safety and Hazards

When handling 2-Fluoroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Fluoroquinolones, including 2-Fluoroquinoline, have been found to have potential applications in the treatment of various diseases. The future directions of fluoroquinolones are on nucleus that may be valuable target site to increase the potency, efficacy, and decrease side effects of fluoroquinolones . They have been used in the treatment of bacterial infections, and there is growing interest in their potential use in antitubercular and anticancer therapies .

Biochemical Analysis

Biochemical Properties

The target molecules of quinolones and fluoroquinolones, including 2-Fluoroquinoline, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are involved in DNA replication, and the interaction of this compound with these enzymes can influence biochemical reactions .

Cellular Effects

Fluoroquinolones, including this compound, have been found to cause mitochondrial dysfunction, which can contribute to organ toxicity . This can have various effects on different types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction at the molecular level can lead to changes in gene expression and can involve binding interactions with biomolecules and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways that involve bacterial gyrase and topoisomerase IV enzymes . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by its interaction with bacterial gyrase and topoisomerase IV enzymes . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline precursor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Fluoroquinoline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 3-Fluoroquinoline
  • 4-Fluoroquinoline
  • 5-Fluoroquinoline

Comparison: 2-Fluoroquinoline is unique due to the position of the fluorine atom on the quinoline ring, which influences its reactivity and biological activity. Compared to other fluorinated quinolines, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industry .

Properties

IUPAC Name

2-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEPLDKPYLYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206729
Record name 2-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-21-2
Record name 2-Fluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-chloroquinoline (4.9 g, 30 mmol) in 200 mL of anhydrous DMSO was added cesium fluoride (9.13 g, 60 mmol), and the resulting mixture was stirred at 130° C. overnight, when LC-MS showed completion of the reaction. After cooling, the reaction mixture was diluted with water, and then extracted with ethyl acetate. The organic layer was then washed with brine, dried over anhy. Na2SO4, and concentrated in vacuo. Column chromatography (6% EtOAc/PE) afforded 3.34 g of title compound. 1H NMR (CHLOROFORM-d) δ: 8.23 (d, J=8.6 Hz, 1H), 7.89 (d, J=8.6 Hz, 1H), 7.82-7.86 (m, 1H), 7.67 (d, J=8.5, 7.0, 1.5 Hz, 1H), 7.47-7.53 (m, 1H), 7.35 (d, J=8.6 Hz, 1H). LC-MS: m/z 148.2 (M+H)+
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
9.13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Fluoroquinoline in organic synthesis?

A: this compound serves as a valuable building block for synthesizing more complex molecules, particularly within the realm of pharmaceutical research. Its reactivity stems from the fluorine atom, which can be substituted by various nucleophiles. For instance, [] describes its use in synthesizing 3-arylquinolines, a class of compounds exhibiting pharmaceutical relevance. The reaction proceeds via nucleophilic aromatic substitution (SNAr) with thiophenols, catalyzed by Cinchona alkaloid-derived ureas.

Q2: How efficient is the synthesis of this compound using halogen exchange?

A: [] details a method for synthesizing this compound via halogen exchange, achieving a yield of 60%. This process involves reacting 2-chloroquinoline with anhydrous potassium fluoride in dimethyl sulfone. Interestingly, this method proved more effective for this compound than for 2-Fluoropyridine, highlighting the influence of the substrate structure on reaction efficiency.

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